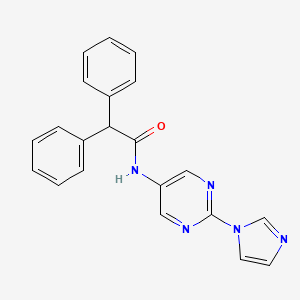
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide is a compound that likely shares structural similarities with various imidazole and pyrimidine derivatives. These derivatives are known for their biological activities, particularly in the realm of histamine H1-receptor agonism and as intermediates in pharmaceutical synthesis. For instance, imidazole derivatives have been synthesized and evaluated for their potency as histamine H1-receptor agonists, with some showing high efficacy . Similarly, pyrimidine derivatives have been involved in rearrangement reactions, leading to different structural analogs . The compound may have potential applications in medicinal chemistry due to its structural features that resemble biologically active molecules.
Synthesis Analysis
The synthesis of related compounds typically involves the use of electrophilic building blocks, such as N-aryl-2-chloroacetamides, to form ring-annulated products . The synthesis process may include the elimination of by-products like aniline or 2-aminobenzothiazole, and the final structure of the synthesized compounds can be confirmed through analytical and spectral studies, including single-crystal X-ray data . Although the exact synthesis route for N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide is not detailed, it is plausible that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of compounds related to N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide can be complex, with rearrangements leading to various isomers and structural analogs . For example, acetamide derivatives can rearrange to form imidazo[1,2-c]pyrimidinones, which can further rearrange to glycine derivatives . The structural analysis of such compounds is crucial to understand their potential biological activities and to design analogs with improved properties.
Chemical Reactions Analysis
Compounds containing imidazole and pyrimidine moieties can undergo a variety of chemical reactions. For instance, imidazo[1,2-a]pyridines can be subjected to copper-catalyzed dicarbonylation reactions to form 1,2-diketones, which are valuable intermediates in the synthesis of fine chemicals . These reactions can be regioselective and may use molecular oxygen as the oxygen source, as evidenced by (18)O-labeling experiments . Such reactions are important for expanding the chemical diversity of imidazole and pyrimidine derivatives.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide are not explicitly provided, related compounds exhibit properties that are significant for their biological activity and chemical reactivity. The physical properties such as solubility, melting point, and stability can influence the compound's application in drug formulation . Chemical properties, including acidity, basicity, and reactivity with various reagents, are essential for understanding the compound's behavior in biological systems and chemical syntheses .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide and related compounds have shown significant antimicrobial activity. Research conducted by Ch (2022) on related imidazole–pyrimidine compounds indicates their potential in combating microbial infections, with promising antibacterial and antifungal properties (Ch, 2022). Similarly, Pathan and Rahatgaonkar (2016) synthesized imidazole–pyrimidine hybrids, demonstrating substantial antifungal activity, particularly against opportunistic pathogens like Candida albicans (Pathan & Rahatgaonkar, 2016).
Antioxidant Activity
Compounds derived from similar structures have shown promising antioxidant activities. Taha (2012) synthesized derivatives of 1H-imidazol-5(4H)-one, revealing notable antioxidant activity using the DPPH method (Taha, 2012).
Anticonvulsant Activity
Research has also explored the anticonvulsant potential of related compounds. Aktürk et al. (2002) studied omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, finding one compound with significant anticonvulsant properties against seizures induced by maximal electroshock (Aktürk et al., 2002).
Photophysical and Chemiluminescence Properties
Compounds with a similar imidazole structure have been investigated for their photophysical and chemiluminescence properties. Ghaemy and Nasab (2010) synthesized fluorescent polyimides with an imidazole core, showing potential in solid-state emission and chemiluminescence (Ghaemy & Nasab, 2010).
Antimicrobial and Antioxidant Activity of Benzimidazolyl Derivatives
Ravindernath et al. (2013) synthesized benzo[d]imidazolyl derivatives, displaying both antimicrobial and antioxidant activities, showcasing the versatile applications of compounds structurally related to N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide (Ravindernath et al., 2013).
Eigenschaften
IUPAC Name |
N-(2-imidazol-1-ylpyrimidin-5-yl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O/c27-20(25-18-13-23-21(24-14-18)26-12-11-22-15-26)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,19H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJLSHDYXLTMCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CN=C(N=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

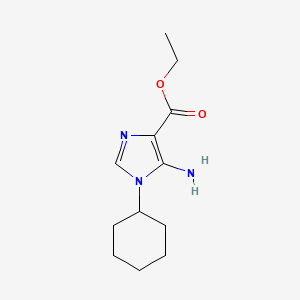
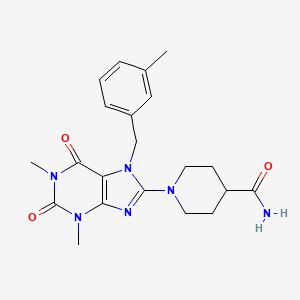
![6-Bromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride](/img/structure/B3003780.png)
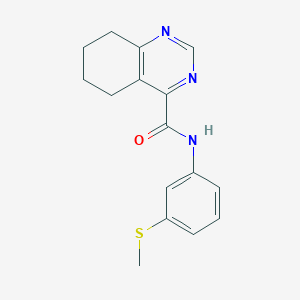
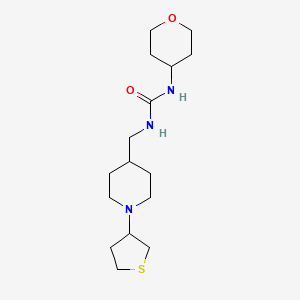


![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3003788.png)


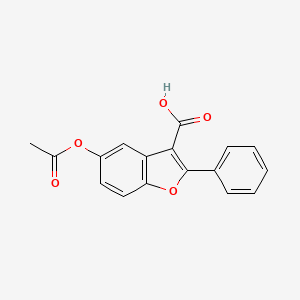
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-bromophenyl)methanone](/img/structure/B3003797.png)
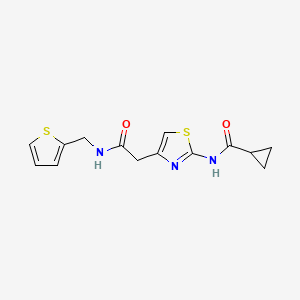
![N-(1-cyanocyclopentyl)-2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)-propan-2-ylamino]acetamide](/img/structure/B3003800.png)